6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-mercaptoimidazole with benzyl bromide to form 2-(benzylthio)imidazole. This intermediate is then reacted with α-haloketones to form the imidazo[2,1-b][1,3]thiazole ring system. The final step involves the formylation of the thiazole ring to introduce the aldehyde group at the 5-position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alcohol.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways and targets depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-methanol: Similar structure but with a hydroxymethyl group instead of an aldehyde group.
Uniqueness
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
6-benzylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c16-8-11-12(14-13-15(11)6-7-17-13)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLSEUVUODMJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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